molecular formula C17H19NO5S B6413161 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1262007-97-5

4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6413161
CAS RN: 1262007-97-5
M. Wt: 349.4 g/mol
InChI Key: FSLZZMFXMULRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% (4-t-BSH) is an organic compound commonly used in laboratory experiments due to its wide range of applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It can be used in various scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. It is also used in the synthesis of pharmaceuticals, cosmetics, and other materials.

Scientific Research Applications

4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and analytical chemistry. It is also used in the synthesis of pharmaceuticals, cosmetics, and other materials. In biochemistry, 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% is used as a substrate for enzyme-catalyzed reactions, such as the hydrolysis of proteins and peptides. It is also used in the study of enzyme kinetics and enzyme inhibition. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% can be used in the study of metabolic pathways, such as the metabolism of carbohydrates and lipids.

Mechanism of Action

The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% is not well understood. It is thought to act as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids. It is also believed to inhibit the activity of certain enzymes involved in the hydrolysis of proteins and peptides. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% may act as an antioxidant and may have anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% are not well understood. However, it is believed to have a wide range of effects on the body. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to inhibit the activity of certain enzymes involved in the hydrolysis of proteins and peptides. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% may act as an antioxidant and may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments include its low cost, its high solubility in water and ethanol, and its wide range of applications. The main limitation of using 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% is its lack of specificity for certain enzymes. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% is not stable at high temperatures and can decompose if heated for too long.

Future Directions

Future research on 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% should focus on understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and cosmetics. Additionally, further research should be conducted to identify the specific enzymes that are inhibited by 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% and to determine its potential therapeutic effects. Finally, research should be conducted to identify new synthesis methods for 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% and to develop more efficient methods for its purification.

Synthesis Methods

4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid, 95% can be synthesized through a two-step reaction using 4-t-butylsulfamoyl chloride and 2-hydroxybenzoic acid. The first step involves the reaction of 4-t-butylsulfamoyl chloride and 2-hydroxybenzoic acid in a 1:1 molar ratio in an aqueous solution. The reaction is carried out at room temperature for 1-2 hours. The resulting product is a white crystalline solid that is soluble in water and ethanol. The second step involves the purification of the product through recrystallization. The product is dissolved in hot water and then cooled to room temperature. The resulting solution is filtered and the product is collected by filtration and dried.

properties

IUPAC Name

4-[4-(tert-butylsulfamoyl)phenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(19)10-12/h4-10,18-19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLZZMFXMULRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid

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